5-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
This compound belongs to a class of spirocyclic tetrones characterized by a fused furo[3,4-c]pyrrole core and an indene-derived spiro system. Its structure includes a 1,3-benzodioxol-5-yl group at position 5 and a 4-fluorophenyl substituent at position 3 (Figure 1).
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16FNO7/c28-14-7-5-13(6-8-14)22-20-21(27(36-22)23(30)16-3-1-2-4-17(16)24(27)31)26(33)29(25(20)32)15-9-10-18-19(11-15)35-12-34-18/h1-11,20-22H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJXADDPQYIAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)C5(C(=O)C6=CC=CC=C6C5=O)OC4C7=CC=C(C=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16FNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities attributed to its structural features.
Chemical Structure and Properties
The compound features:
- A benzodioxole moiety.
- A fluorophenyl group.
- A tetrone framework.
These structural components are believed to contribute significantly to the compound's reactivity and biological activity. The presence of the tetrone structure allows for potential interactions with various biological targets.
In Vitro Studies
Research has focused on assessing the biological activity of structurally related compounds. For instance:
-
Anticancer Studies :
- Compounds with spirocyclic structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- The mechanism of action often involves apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- Some derivatives have shown significant inhibition of bacterial strains including Staphylococcus aureus and Escherichia coli.
- The presence of fluorine in the structure is hypothesized to enhance antimicrobial potency through increased lipophilicity.
Structure-Activity Relationship (SAR)
A comparative analysis with similar compounds reveals insights into the structure-activity relationship:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(biphenyl-4-yl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole] | Biphenyl group instead of benzodioxole | Anticancer activity | Lacks fluorine substitution |
| 5-(2-methylphenyl)-1,3-benzodioxole | Contains benzodioxole but no spiro structure | Antimicrobial properties | Simpler structure |
| 4-fluorophenyl derivatives of pyrrole | Similar fluorophenyl substitution | Varies widely | Different core structure |
The unique combination of both benzodioxole and spirocyclic features in this compound may enhance its biological activity compared to these similar compounds.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study 1 : A derivative with a similar spirocyclic structure was tested for anticancer properties and showed a significant reduction in cell viability in vitro.
- Case Study 2 : Another study focused on antimicrobial activity revealed that modifications in the fluorophenyl group significantly affected the compound's efficacy against specific pathogens.
Comparison with Similar Compounds
Key Structural Features :
- Tetrone System : Four carbonyl groups increase polarity and hydrogen-bonding capacity .
- Aromatic Substitutents : The benzodioxol and fluorophenyl groups modulate electronic properties and solubility .
Comparison with Similar Compounds
The following table compares structural analogs, highlighting substituent variations, molecular properties, and reported biological or chemical activities:
<sup></sup> *Molecular formula inferred from analogs: Likely C27H15FNO7 or similar.
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., –F, –Cl, –NO2): Enhance binding to electron-rich biological targets (e.g., kinases) but may reduce solubility. Fluorine in the target compound likely improves metabolic stability compared to chlorine in analogs .
- Benzodioxol vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
